1-(2,3-dimethylquinoxalin-6-yl)-3-(furan-2-ylmethyl)urea
Overview
Description
1-(2,3-dimethylquinoxalin-6-yl)-3-(furan-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-furylmethyl)urea is 296.12732577 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dietary Exposure and Metabolic Pathways
Research indicates that humans are exposed to heterocyclic aromatic amines, including compounds structurally related to N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-furylmethyl)urea, through the consumption of cooked meats. These compounds are formed during the cooking process and have been identified in cooked foods at varying levels. Metabolites of these amines, indicative of human exposure, have been detected in urine samples from individuals consuming a normal diet. Studies have focused on understanding the metabolism of these compounds, identifying metabolic pathways, and quantifying exposure levels. For example, research has demonstrated the presence of metabolites such as 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine, suggesting N-oxidation as a significant metabolic pathway for these compounds in vivo (Wakabayashi et al., 1993).
Health Implications
The potential health implications of exposure to heterocyclic aromatic amines, including those related to N-(2,3-dimethyl-6-quinoxalinyl)-N'-(2-furylmethyl)urea, have been a significant area of research. These compounds have been studied for their carcinogenic potential, with several studies focusing on their role in the development of various types of cancer. Research has also explored the mutational fingerprints of these amines in experimental animals, providing insights into their mechanisms of action and potential risks to human health. For instance, investigations into the metabolism and urinary excretion of these compounds have shed light on their detoxification pathways, including glucuronidation and sulfation, suggesting mechanisms by which the body mitigates their potential toxicity (Nagao et al., 1996).
Properties
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(furan-2-ylmethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-11(2)19-15-8-12(5-6-14(15)18-10)20-16(21)17-9-13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAXZOYZFQIGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCC3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.